1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone
Overview
Description
1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated at positions 5 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation: The final step involves the acylation of the chlorinated benzimidazole with ethanoyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of benzimidazole: Using large reactors and optimized conditions to maximize yield.
Controlled chlorination: Ensuring precise chlorination to avoid over-chlorination or unwanted side products.
Efficient acylation: Using continuous flow reactors to enhance the efficiency and yield of the acylation step.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Alcohol derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone involves:
Molecular Targets: Interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: May interfere with DNA synthesis and repair mechanisms, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazol-2-amine
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 6-Chloro-1H-benzo[d]imidazole-2-thiol
Uniqueness
1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4(14)9-12-7-2-5(10)6(11)3-8(7)13-9/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTRNRCDFHANCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695796 | |
Record name | 1-(5,6-Dichloro-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882977-63-1 | |
Record name | 1-(5,6-Dichloro-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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